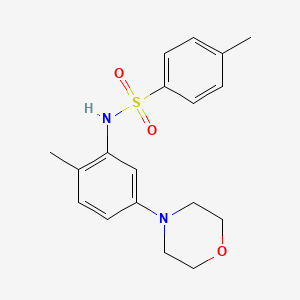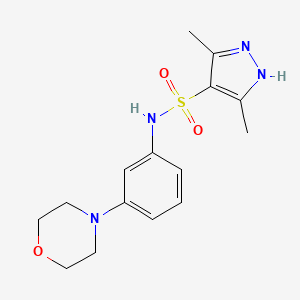
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide, also known as Methylthioninium chloride or Methylene Blue, is a synthetic organic compound that has been used for various purposes in scientific research. It is a dye that has been used in histology, microbiology, and parasitology for staining purposes. In recent years, it has gained attention for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of Methylene Blue in the treatment of neurodegenerative diseases is not fully understood. However, it is believed to work by increasing mitochondrial function and reducing oxidative stress. It has also been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
Methylene Blue has been shown to have a number of biochemical and physiological effects. It has been shown to increase mitochondrial function and reduce oxidative stress in cells. In addition, it has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are characteristic of Alzheimer's disease. Methylene Blue has also been shown to have an effect on the cardiovascular system, causing vasodilation and reducing blood pressure.
Advantages and Limitations for Lab Experiments
Methylene Blue has a number of advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, there are some limitations to its use. Methylene Blue can be toxic at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
Future Directions
There are a number of future directions for the use of Methylene Blue in scientific research. It is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it is being investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Finally, it is being investigated for its potential use as a diagnostic tool, as it has been shown to bind to certain proteins that are characteristic of certain diseases.
Synthesis Methods
Methylene Blue can be synthesized through a series of chemical reactions. The starting material is N,N-dimethylaniline, which is reacted with nitrous acid to form N,N-dimethyl-4-nitrosoaniline. This compound is then reduced with zinc dust to form N,N-dimethyl-4-aminophenol. The final step involves the reaction of N,N-dimethyl-4-aminophenol with 4-methylbenzenesulfonyl chloride to form Methylene Blue.
Scientific Research Applications
Methylene Blue has been used in a variety of scientific research applications. It has been used as a dye in histology, microbiology, and parasitology for staining purposes. In addition, it has been used as an indicator in redox titrations. More recently, Methylene Blue has gained attention for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-3-7-17(8-4-14)24(21,22)19-18-13-16(6-5-15(18)2)20-9-11-23-12-10-20/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHNGOUFWOXGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6638580.png)

methanone](/img/structure/B6638587.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6638598.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)

![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)

![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)
![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
